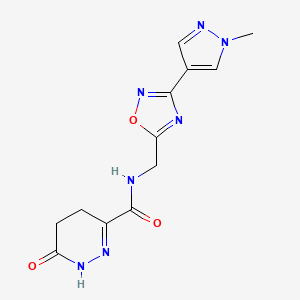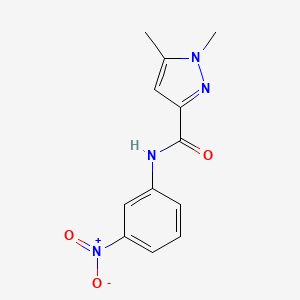![molecular formula C12H9BrO3 B2728502 7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione CAS No. 1700089-24-2](/img/structure/B2728502.png)
7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized, offering insights into their chemical properties and potential applications in materials science and organic synthesis. For instance, Oda et al. (1977) synthesized 3,5,7-Cyclooctatriene-1,2-dione, a related compound, from 7-bromo-3,5-cyclooctadiene-1,2-dione, demonstrating the utility of brominated derivatives in synthetic chemistry Oda, M., Oda, M., Miyakoshi, S., & Kitahara, Y. (1977). Chemistry Letters, 6, 293-296.
Anticancer Applications
Research has explored the anticancer potential of indeno-spiro compounds, highlighting the synthesis of novel indenospiro derivatives showing selective potency against cancer cell lines. Patravale et al. (2016) found that bromo- and chloro-substituted indeno-fused spirooxindole derivatives exhibited significant anticancer activity against breast carcinoma cell lines, suggesting a promising area for drug development Patravale, A. et al. (2016). Journal of The Taiwan Institute of Chemical Engineers, 68, 105-118.
Novel Synthetic Methods
Innovative synthetic methods involving brominated compounds have been developed, such as the ZnBr2-mediated oxidative spiro-bromocyclization, showcasing the compound's role in facilitating complex chemical reactions. He, Y., & Qiu, G. (2017) described the efficient synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione, illustrating the versatility of brominated spiro compounds in organic synthesis He, Y., & Qiu, G. (2017). Organic & Biomolecular Chemistry, 15 16, 3485-3490.
Applications in Material Science
The compound's derivatives have been investigated for their potential applications in material science, such as N-Halamine-coated cotton for antimicrobial and detoxification purposes. Ren et al. (2009) synthesized a novel N-Halamine precursor and bonded it onto cotton fabrics, demonstrating the material's effective antimicrobial properties and potential for detoxification applications Ren, X. et al. (2009). Carbohydrate Polymers, 78, 220-226.
Environmental and Corrosion Inhibition
Spirocyclopropane derivatives, including those related to the compound , have been evaluated for their efficacy in protecting metals against corrosion, indicating their potential use in environmentally friendly corrosion inhibitors. Chafiq, M. et al. (2020) studied the inhibition properties of novel compounds for mild steel protection in acidic conditions, showcasing the environmental applications of these derivatives Chafiq, M. et al. (2020). Materials Chemistry and Physics, 243, 122582.
Eigenschaften
IUPAC Name |
7-bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-9-3-1-2-8-7(9)4-5-12(8)6-10(14)16-11(12)15/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZOAMHXYWDQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)OC2=O)C3=C1C(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2728421.png)
![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)

![1-(3-methoxypropyl)-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2728427.png)



![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2728438.png)

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2728440.png)